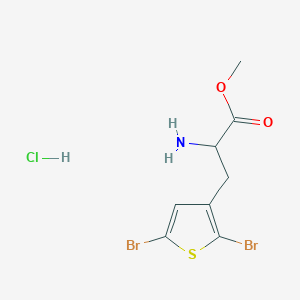![molecular formula C9H18N2O2 B2358446 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane CAS No. 2241141-45-5](/img/structure/B2358446.png)
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane is a chemical compound with the molecular formula C9H18N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane is 1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane is a liquid at room temperature . It has a molecular weight of 186.25 .Scientific Research Applications
Synthesis and Structural Properties
Synthesis Techniques : The synthesis of diazaspiro compounds, including structures similar to 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane, involves methods like ring-closing metathesis (RCM) and bromine-mediated cyclization. These techniques are crucial for creating novel spiro scaffolds, which are essential in drug discovery and development (Jenkins et al., 2009).
Molecular Structure Analysis : Investigations into the molecular and crystal structures of similar diazaspiro compounds have been conducted. This research is vital for understanding the physical and chemical properties of these compounds, which can impact their potential applications (Gatilov et al., 2005).
Chemical Reactions and Properties
Electrochemical Behavior : Studies have explored the redox behavior of diazaspiro compounds in non-aqueous media, contributing to a deeper understanding of their chemical reactivity and potential applications in various fields (Abou-Elenien et al., 1991).
Photophysical Studies : Research on the photophysical behavior and solvatochromic analysis of diazaspiro compounds, including theoretical and experimental absorption spectra, provides insights into their potential use in materials science and photonic applications (Aggarwal & Khurana, 2015).
Biological and Environmental Applications
Pheromone Synthesis : Spiro compounds, closely related to 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane, have been synthesized as components of insect pheromones, suggesting potential applications in agriculture and pest management (Francke et al., 1981).
Drug Discovery Potential : Compounds containing the diazaspiro structure exhibit a range of bioactivities, making them promising candidates for therapeutic applications in areas like obesity, pain management, and various immune system disorders (Blanco‐Ania et al., 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCEOXYHRVWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CNCCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)
![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)


![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile](/img/structure/B2358374.png)


![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

